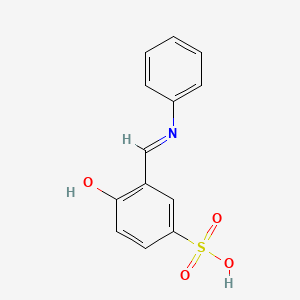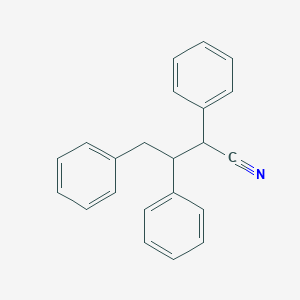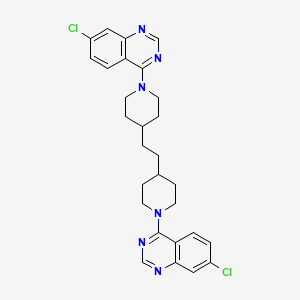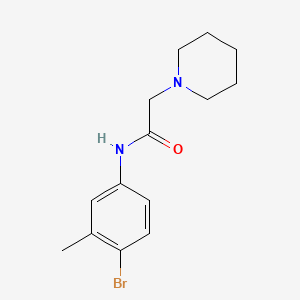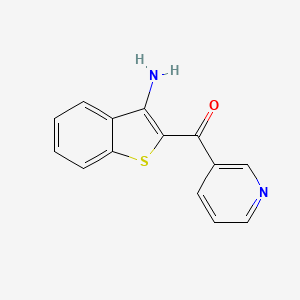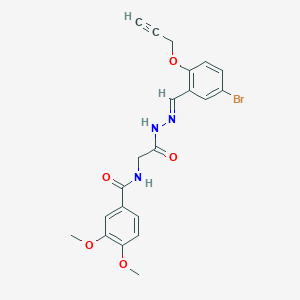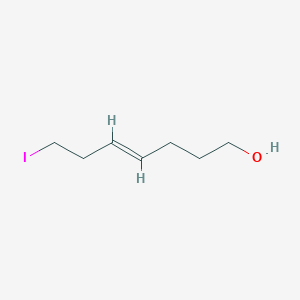
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound characterized by its unique structure. It consists of a benzene ring substituted with a 2-propenyloxy group and a 1,1,3,3-tetramethylbutyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves the following steps:
Preparation of 1-(2-propenyloxy)benzene: This can be achieved by reacting benzene with 2-propenyloxy chloride in the presence of a base such as sodium hydroxide.
Introduction of the 1,1,3,3-tetramethylbutyl group: This step involves the alkylation of 1-(2-propenyloxy)benzene with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(2-propenyloxy)-4-(tert-butyl)-: Similar structure but with a tert-butyl group instead of a 1,1,3,3-tetramethylbutyl group.
Benzene, 1-(2-propenyloxy)-4-(isopropyl)-: Contains an isopropyl group instead of a 1,1,3,3-tetramethylbutyl group.
Benzene, 1-(2-propenyloxy)-4-(methyl)-: Features a methyl group in place of the 1,1,3,3-tetramethylbutyl group.
Uniqueness
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- stands out due to its bulky 1,1,3,3-tetramethylbutyl group, which imparts unique steric and electronic properties. These properties influence its reactivity, stability, and interactions with other molecules, making it distinct from its similar counterparts.
Eigenschaften
CAS-Nummer |
61103-72-8 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-prop-2-enoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H26O/c1-7-12-18-15-10-8-14(9-11-15)17(5,6)13-16(2,3)4/h7-11H,1,12-13H2,2-6H3 |
InChI-Schlüssel |
JJKBEXZXMQRNOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


